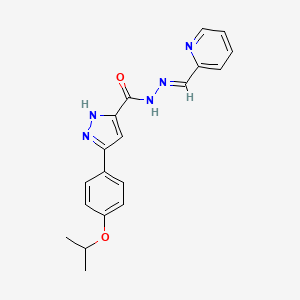

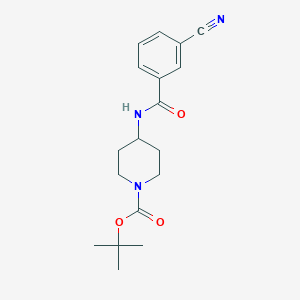

叔丁基 4-(3-氰基苯甲酰氨基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step synthetic routes starting from readily available materials. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps with an overall yield of 20.2% (Wang et al., 2015). Although this specific route does not directly apply to tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate, it illustrates the complexity and the synthetic strategies that might be employed in its preparation.

Molecular Structure Analysis

Structural characterization of similar compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, through NMR and single-crystal X-ray diffraction analysis, highlights the importance of these techniques in confirming the molecular structure of complex organic compounds (Zhang et al., 2018). Such detailed structural analysis is crucial for the development of new synthetic intermediates and their application in drug synthesis.

Chemical Reactions and Properties

The reactivity of tert-butyl piperidine-1-carboxylate derivatives can be diverse, depending on the functional groups present on the piperidine ring. For example, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine produced a compound with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating the compound's ability to engage in nucleophilic addition reactions (Richter et al., 2009). This example reflects the chemical versatility of tert-butyl piperidine derivatives, suggesting similar potential for tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate in synthetic applications.

Physical Properties Analysis

The physical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and crystal structure, are critical for their application in synthetic chemistry. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, was reported to provide insights into the compound's solid-state characteristics (Mamat et al., 2012). Such information is indispensable for understanding the material's behavior in different chemical environments and for designing subsequent synthetic steps or formulations.

科学研究应用

抗癌药物合成

Tert-丁基4-甲酰基-3,6-二氢吡啶-1(2H)-羧酸酯是与Tert-丁基4-(3-氰基苯甲酰氨基)哌啶-1-羧酸酯相关的化合物,是合成小分子抗癌药物的关键中间体。它的重要性在于靶向PI3K/AKT/mTOR途径,这对细胞生长和存活至关重要,并克服了癌症治疗中的耐药问题 (Zhang, Ye, Xu, & Xu, 2018)。

生物化合物合成

在另一项研究中,Tert-丁基4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊二烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,是Tert-丁基4-(3-氰基苯甲酰氨基)哌啶-1-羧酸酯的变体,作为各种生物活性化合物的中间体合成,包括克唑替尼,突显了它在开发多样化药理药剂中的作用 (Kong et al., 2016)。

Vandetanib中间体的合成

Tert-丁基4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸酯,另一个衍生物,是Vandetanib合成中的关键中间体,展示了这类化合物在创造靶向癌症治疗中的作用 (Wang, Wang, Tang, & Xu, 2015)。

抗菌和驱虫筛选

化合物Tert-丁基4-(5-(3-氟苯基)-1,2,4-噁二唑-3-基)哌嗪-1-羧酸酯被合成并用于抗菌和驱虫活性筛选。尽管它显示出中等的驱虫活性,但这表明了这类化合物在开发新的感染和寄生虫病治疗方法中的潜力 (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015)。

新型哌啶衍生物的开发

一项关于使用Tert-丁基4-氧代哌啶-1-羧酸酯二甲基肼作为起始点,对与氧杂环戊二烷融合的哌啶衍生物的立体选择性合成的研究展示了Tert-丁基4-(3-氰基苯甲酰氨基)哌啶-1-羧酸酯相关化合物的多功能性,创造出结构多样且潜在具有生物活性的哌啶衍生物 (Moskalenko & Boev, 2014)。

安全和危害

The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

未来方向

Given the role of “tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate” in the synthesis of fentanyl, future research and regulations may focus on controlling its availability to prevent the illicit manufacture of fentanyl . Additionally, understanding the synthesis pathways involving this compound could lead to the development of new therapeutic agents.

属性

IUPAC Name |

tert-butyl 4-[(3-cyanobenzoyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-9-7-15(8-10-21)20-16(22)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSYKHKLFWCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)

![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)